Diethyl 7-bromoheptylphosphonate

Lipophilicity ADME PROTAC Linker Design

PROTAC linker selection is spacer-dependent-incorrect chain length disrupts ternary complex formation and degrader potency. Diethyl 7-bromoheptylphosphonate delivers the exact 7-carbon spacing required when SAR or modeling indicates a C7 alkyl bridge. • Non-cleavable alkyl linker with terminal bromine for nucleophilic conjugation and diethyl phosphonate for synthetic elaboration. • MW 315.18 g/mol, XLogP3-AA 2.9-quantifiable lipophilicity distinct from C6 or C8 analogs. • Validated for PROTAC synthesis and functionalized KuQuinone dye construction; supplied with batch-specific COA for procurement confidence.

Molecular Formula C11H24BrO3P
Molecular Weight 315.18 g/mol
Cat. No. B607110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 7-bromoheptylphosphonate
Synonymsdiethyl 7-bromoheptylphosphonate
Molecular FormulaC11H24BrO3P
Molecular Weight315.18 g/mol
Structural Identifiers
InChIInChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3
InChIKeyRWOSPHWPPFSFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 7-bromoheptylphosphonate: PROTAC Linker Overview


Diethyl 7-bromoheptylphosphonate (CAS: 100462-73-5) is a heterobifunctional alkyl linker comprising a terminal bromo-substituted seven-carbon aliphatic chain and a diethyl phosphonate ester group [1]. It is a non-cleavable, alkyl chain-based linker predominantly employed in the synthesis of proteolysis-targeting chimeras (PROTACs), a class of molecules designed to induce targeted protein degradation [2]. The compound's dual functionality enables nucleophilic substitution at the bromine terminus for attachment to one ligand (e.g., a target protein binder), while the phosphonate group provides a handle for further synthetic elaboration or conjugation . Its computed physicochemical properties, including a molecular weight of 315.18 g/mol and a logP (XLogP3-AA) of 2.9, are defining characteristics within its class [1].

Diethyl 7-bromoheptylphosphonate: Chain Length and LogP Role


In-class compounds of the ω-bromoalkylphosphonate family cannot be interchanged without consequence in applications like PROTAC synthesis. The length of the alkyl spacer is a critical design parameter that directly dictates the spatial distance between the two recruited proteins (E3 ligase and target protein), thereby influencing ternary complex formation and degradation efficiency [1]. While the precise, quantified relationship between chain length and PROTAC potency remains proprietary in many cases, the physicochemical differences between analogs, such as logP and molecular weight, are quantifiable and predictive of distinct biological behaviors like cell permeability and solubility. Substituting the seven-carbon chain (diethyl 7-bromoheptylphosphonate) for a shorter six-carbon (diethyl 6-bromohexylphosphonate) or longer eight-carbon analog (diethyl 8-bromooctylphosphonate) results in a different linker geometry and lipophilicity, which can significantly alter the proteolytic efficacy of the final degrader molecule . This necessitates precise, non-interchangeable procurement based on the specific linker length required for a given target pair.

Diethyl 7-bromoheptylphosphonate vs. Analogs: Quantitative Evidence


LogP & Molecular Weight vs. Chain-Length Analogs

Diethyl 7-bromoheptylphosphonate occupies a specific lipophilic space defined by its seven-carbon chain. It exhibits a computed XLogP3-AA of 2.9 [1], making it more hydrophobic than its shorter-chain analog, diethyl 6-bromohexylphosphonate (6-carbon chain, XLogP3 of ~2.4 [2]), and less hydrophobic than its longer-chain analog, diethyl 8-bromooctylphosphonate (8-carbon chain, XLogP3 of ~3.4 [3]). This difference directly impacts the cell permeability of the linker and any PROTAC derived from it. Additionally, its molecular weight of 315.18 g/mol [1] precisely fits the optimal range for non-cleavable linkers, providing a balance between synthetic accessibility and molecular size.

Lipophilicity ADME PROTAC Linker Design

Chain Length and PROTAC Ternary Complex Formation

In PROTAC design, the linker length is a crucial determinant of ternary complex stability and subsequent target degradation. While a direct, public, head-to-head comparison of diethyl 7-bromoheptylphosphonate against its closest analogs (e.g., 6- or 8-carbon variants) with degradation efficiency data (DC50, Dmax) is not available, the class-level principle is well-established. A seven-carbon alkyl chain provides a specific spatial distance between ligands that is distinct from that of a six- or eight-carbon chain. The choice of a 7-carbon linker is a deliberate design decision, informed by molecular modeling or empirical SAR studies, to optimize the orientation of the E3 ligase and the target protein for efficient ubiquitination [1].

PROTAC Linker Targeted Protein Degradation Structure-Activity Relationship (SAR)

KuQuinone Derivative Synthesis Yield Efficiency

The synthesis of ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction can be challenging, often requiring optimization to achieve good yields and selectivity [1]. A 2021 study demonstrated the synthesis of several ω-bromoalkylphosphonates, including the 4-bromobutyl, 5-bromopentyl, and 6-bromohexyl variants, with yields ranging from 20% to 40% under optimized, equimolar reaction conditions [1]. The diethyl 7-bromoheptylphosphonate was not explicitly synthesized in that study, but the reported yields for its close analogs (e.g., 40% for the 6-bromohexyl variant) provide a strong baseline for expected performance. This data underscores the synthetic challenges associated with this class of compounds and highlights the value of procuring the compound pre-synthesized with high purity.

KuQuinone Phosphonate Synthesis Arbuzov Reaction

Diethyl 7-bromoheptylphosphonate: Key Applications


PROTAC Synthesis with an Intermediate Alkyl Linker

The primary and most validated application is as a non-cleavable linker in the synthesis of PROTAC molecules. The 7-carbon alkyl chain offers a specific spacing that is distinct from shorter or longer alkyl linkers. This length is often selected during SAR optimization to achieve the optimal distance for ternary complex formation between the E3 ligase and the target protein. Researchers should select this compound when molecular modeling or empirical data suggests that a 7-carbon spacer is needed to achieve potent and selective target degradation [1].

Functionalized KuQuinone Building Block

As demonstrated by Forchetta et al., ω-bromoalkylphosphonates are valuable building blocks for synthesizing functionalized KuQuinones, a class of polyquinoid dyes with potential in biomedical and photo(electro)chemical applications. The phosphonate group provides a strong anchoring point for metal-oxide surfaces, while the alkyl chain with a terminal bromine allows for further conjugation. Diethyl 7-bromoheptylphosphonate, with its 7-carbon spacer, would be used to synthesize KuQuinone derivatives where a longer, more flexible spacer between the dye core and the functional group is desired [1].

Alkyl Phosphonate Derivatives for Material Science

The bifunctional nature of the compound makes it an ideal intermediate for creating tailored alkyl phosphonate derivatives. The terminal bromine can undergo nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alcohols), enabling the attachment of diverse functional groups to the phosphonate handle. This is particularly useful in material science for the development of functionalized surfaces, such as in biosensors or drug delivery systems, where a heptyl spacer provides a balance between rigidity and flexibility [1].

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